6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE
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Description
6-CHLORO-4-(2,4-DIMETHYLBENZENESULFONYL)-3-(MORPHOLINE-4-CARBONYL)QUINOLINE is a useful research compound. Its molecular formula is C22H21ClN2O4S and its molecular weight is 444.93. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound is an organic synthetic reagent, suggesting it may interact with various biological targets to induce changes .
Biochemical Pathways
It’s worth noting that compounds of similar structure have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
As an organic synthetic reagent, it may be used to synthesize other compounds, but its direct effects on cells and molecules are currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound may exhibit toxicity and pose risks to the environment and health. Therefore, strict safety procedures should be followed when handling this compound to avoid skin contact, inhalation, or ingestion, and to prevent environmental contamination .
Properties
IUPAC Name |
[6-chloro-4-(2,4-dimethylphenyl)sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-14-3-6-20(15(2)11-14)30(27,28)21-17-12-16(23)4-5-19(17)24-13-18(21)22(26)25-7-9-29-10-8-25/h3-6,11-13H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKBRGMUPKXUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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